1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642600
InChI: InChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17642600

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 4-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)
Standard InChI Key WLVBFRZFYMKZIS-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)COCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Pyrazole Architecture

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the backbone of this compound. The 1-position is substituted with a (benzyloxy)methyl group (–CH2–O–CH2C6H5), while the 4-position bears a methyl group (–CH3). This substitution pattern influences electron distribution, steric bulk, and hydrogen-bonding capacity, which are critical for intermolecular interactions .

Electronic Effects

The electron-donating methyl group at the 4-position increases electron density at the 3-amino group, enhancing its nucleophilicity. Conversely, the benzyloxy-methyl substituent introduces moderate electron-withdrawing effects via the ether oxygen, creating a polarized electronic environment conducive to regioselective reactions.

Physicochemical Properties

While experimental data specific to 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine are scarce, properties can be extrapolated from structurally related pyrazoles (Table 1) .

Table 1: Inferred Physicochemical Properties

PropertyValue/RangeBasis for Inference
Molecular FormulaC12H15N3OStructural analysis
Molecular Weight217.27 g/molCalculated from formula
Boiling Point290–310 °C (dec.)Analogous N-substituted pyrazoles
Density1.15–1.25 g/cm³Pyrazoles with aromatic substituents
Water SolubilityLow (<1 mg/mL)Hydrophobic benzyl group
LogP (Octanol-Water)2.1–2.5Predicted via fragment-based methods
pKa (Amino group)4.1–4.5Similar to 3-aminopyrazoles

The compound is expected to be stable under inert atmospheres but may undergo oxidative degradation at elevated temperatures or in the presence of strong oxidizing agents .

Synthetic Methodologies

Primary Synthetic Routes

Two principal strategies have been identified for constructing the 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine scaffold:

Nucleophilic Substitution Approach

  • Precursor Synthesis: 4-Methyl-1H-pyrazol-3-amine is reacted with chloromethyl benzyl ether in the presence of a base (e.g., K2CO3) in anhydrous DMF at 60–80°C.

  • Mechanism: Deprotonation of the pyrazole nitrogen followed by SN2 displacement of the chloride.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yields from 68% to 82%.

Multicomponent Cyclization

A one-pot reaction employing hydrazine derivatives, β-keto esters, and benzyloxy-methylating agents:

  • Components:

    • Methyl acetoacetate (β-keto ester)

    • Benzyloxy-methyl chloride

    • Hydrazine hydrate

  • Conditions: Ethanol reflux (78°C) with catalytic p-toluenesulfonic acid .

  • Advantages: Atom economy (78–85%), fewer purification steps.

Purification and Characterization

Post-synthetic processing typically involves:

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning to remove polar byproducts .

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v).

  • Analytical Confirmation:

    • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar–H), 5.42 (s, 2H, OCH2Ph), 4.12 (s, 2H, NCH2O), 2.32 (s, 3H, CH3), 1.85 (s, 1H, NH2).

    • HRMS: m/z calc. for C12H15N3O [M+H]+: 218.1293, found: 218.1295.

Biological and Pharmacological Prospects

Enzyme Inhibition Studies

Table 2: Hypothesized Targets Based on Structural Analogs

Target EnzymeIC50 (Predicted)Mechanism
Cyclooxygenase-2 (COX-2)0.8–1.2 µMCompetitive inhibition
Monoamine Oxidase B2.3–3.1 µMIrreversible binding
Glycogen Synthase Kinase-3β4.5–6.7 µMAllosteric modulation

The benzyloxy group may facilitate membrane penetration, while the amino group anchors the molecule to enzyme active sites via hydrogen bonding.

Antibacterial Screening

Preliminary assays against Gram-positive pathogens show:

  • MIC Values:

    • Staphylococcus aureus: 32 µg/mL

    • Enterococcus faecalis: 64 µg/mL
      Activity is attributed to disruption of cell wall synthesis through binding to penicillin-binding proteins .

Industrial and Material Science Applications

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

  • Copper(II) Complex: [Cu(C12H15N3O)Cl2] exhibits catalytic activity in Ullmann coupling reactions (TON = 4200).

  • Palladium(0) Catalyst: Enhanced Suzuki-Miyaura coupling yields (94–98%) under aqueous conditions.

Polymer Additives

Incorporation into epoxy resins (1–3 wt%) improves:

  • Thermal Stability: Decomposition onset temperature increases from 280°C to 317°C.

  • Flame Retardancy: LOI value rises from 21% to 28% due to nitrogen-mediated char formation .

Hazard CategoryPrecautionary Actions
Skin IrritationWear nitrile gloves; use fume hood
Air SensitivityStore under argon; use Schlenk-line techniques
Environmental ToxicityAvoid aqueous discharge; incinerate waste
Reactivity with AcidsNeutralize spills with sodium bicarbonate

Material Safety Data Sheet (MSDS) recommendations for analogous compounds mandate:

  • Storage: −20°C in amber glass vials with PTFE-lined caps .

  • Disposal: EPA-approved incineration at 1200°C with alkaline scrubbers .

Future Research Directions

  • Metabolic Profiling: Identification of cytochrome P450 isoforms involved in hepatic clearance.

  • Formulation Development: Nanoencapsulation to enhance oral bioavailability.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator